molecular formula C24H24N2O3 B309436 N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide

Cat. No. B309436
M. Wt: 388.5 g/mol
InChI Key: OETLIGCIOXVUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide, also known as DEAB, is a chemical compound that has been extensively studied in scientific research. DEAB is a small molecule inhibitor that has been shown to have potential applications in various fields of research, including cancer research, stem cell research, and developmental biology.

Scientific Research Applications

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have potential applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is overexpressed in many types of cancer cells. Inhibition of ALDH activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a potential candidate for combination therapy.
In stem cell research, this compound has been shown to inhibit the activity of ALDH in hematopoietic stem cells, leading to the enrichment of primitive hematopoietic stem cells. This compound has also been shown to inhibit the differentiation of embryonic stem cells into neural progenitor cells, making it a potential candidate for the maintenance of pluripotency in stem cells.
In developmental biology, this compound has been shown to inhibit the activity of retinoic acid synthesis enzymes, leading to the inhibition of retinoic acid signaling. This inhibition has been shown to affect the development of various organs and tissues, including the heart, limbs, and nervous system.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide is primarily through the inhibition of ALDH activity. ALDH is an enzyme that is involved in the metabolism of many endogenous and exogenous compounds, including retinoids and aldehydes. Inhibition of ALDH activity by this compound leads to the accumulation of toxic metabolites, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different types of cells and tissues. In cancer cells, this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, this compound has been shown to enrich primitive hematopoietic stem cells and maintain pluripotency in embryonic stem cells. In developmental biology, this compound has been shown to affect the development of various organs and tissues, leading to abnormalities in limb and heart development.

Advantages and Limitations for Lab Experiments

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in various fields of research. However, this compound also has some limitations. It may have off-target effects, leading to unintended consequences in experiments. It may also have limited efficacy in certain types of cells or tissues, requiring the use of alternative inhibitors.

Future Directions

There are several future directions for research on N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide. One possible direction is the development of more potent and selective inhibitors of ALDH activity. Another direction is the exploration of the use of this compound in combination therapy with other chemotherapeutic agents. Additionally, the effects of this compound on other signaling pathways and cellular processes should be further investigated to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with 4-(2,4-dimethylanilino)phenyl isocyanate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The chemical structure of this compound is shown below:

properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C24H24N2O3/c1-4-29-22-8-6-5-7-20(22)24(28)25-19-12-10-18(11-13-19)23(27)26-21-14-9-16(2)15-17(21)3/h5-15H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

OETLIGCIOXVUQO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.